molecular formula C7H8N2O2 B7722748 4-Methyl-3-nitroaniline CAS No. 119-32-4; 60999-18-0

4-Methyl-3-nitroaniline

Cat. No. B7722748
M. Wt: 152.15 g/mol
InChI Key: GDIIPKWHAQGCJF-UHFFFAOYSA-N
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Patent
US07456283B2

Procedure details

4-methyl-3-nitroaniline (30.0 g, 0.197 mol) is added to a mixture of tetrahydrofuran (120 ml) and N-ethyl-N,N-diisopropyl-amine at 23-25° C. over a period of 5 to 10 min. To this solution chloromethyl-benzoylchloride (38.4 g, 0.20 mol) dissolved in tetrahydrofuran (35 ml) is added over a period of 60-65 min maintaining a temperature of 25-30° C. The reaction mixture is stirred at this temperature for 30 min and then added to N-methylpiperazine (138.2 g, 1.38 mol) over a period of 60 to 90° C. maintaining a temperature of 25-30° C. The resulting suspension is stirred at this temperature for 60 min. Tetrahydrofurane is distilled of at 50° C. under reduced pressure. At the end of the distillation the temperature is adjusted to 45-48° C. and water (300 ml) Is added over a period of 45-60 min at this temperature. The resulting suspension is cooled to 23° C. and stirred for 60 min. The suspension is filtered, the filtercake washed with water (225 ml) and dried in vacuo to give 69.2 g of the title compound (95% of theory) as an of-white powder (99.5% area by HPLC).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
138.2 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([N:14]([CH:18]([CH3:20])C)[CH:15]([CH3:17])C)[CH3:13].Cl[CH2:22][C:23]1C=C[CH:29]=[CH:28][C:24]=1[C:25](Cl)=[O:26].[CH3:32][N:33]1CCNCC1>O1CCCC1>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:25](=[O:26])[C:24]2[CH:28]=[CH:29][C:20]([CH2:18][N:14]3[CH2:12][CH2:13][N:33]([CH3:32])[CH2:17][CH2:15]3)=[CH:22][CH:23]=2)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
38.4 g
Type
reactant
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
138.2 g
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over a period of 60-65 min
Duration
62.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 25-30° C
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at this temperature for 60 min
Duration
60 min
DISTILLATION
Type
DISTILLATION
Details
Tetrahydrofurane is distilled of at 50° C. under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
At the end of the distillation the temperature
CUSTOM
Type
CUSTOM
Details
is adjusted to 45-48° C.
ADDITION
Type
ADDITION
Details
water (300 ml) Is added over a period of 45-60 min at this temperature
Duration
52.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled to 23° C.
STIRRING
Type
STIRRING
Details
stirred for 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the filtercake washed with water (225 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 69.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.